(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone coreCommon reagents used in these reactions include thiosemicarbazide, chloroacetic acid, and various aldehydes under controlled conditions such as refluxing in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to altered cellular pathways. For instance, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichlorobenzyl group and are used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: Although structurally different, this compound is used as a plasticizer and shares some industrial applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with applications in flexible plastic manufacturing.
Uniqueness
What sets (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its thiazolidinone core, which imparts unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-22-18(23)17(27-19(22)26)9-11-6-7-15(16(8-11)24-2)25-10-12-13(20)4-3-5-14(12)21/h3-9H,10H2,1-2H3/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYZIIPSEISJBJ-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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